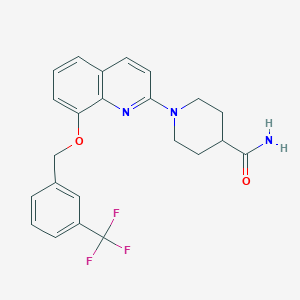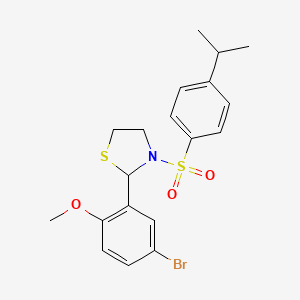
2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine” is a research chemical with the CAS No. 1797719-77-7. It has a molecular formula of C19H22BrNO3S2 and a molecular weight of 456.41 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H22BrNO3S2. It includes a thiazolidine core, which is a heterocyclic compound containing sulfur and nitrogen. The molecule also contains functional groups such as a bromo group, a methoxy group, and a sulfonyl group .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study found that a series of 4-thiazolidinones, which includes compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine, exhibited significant anticonvulsant activity in animal models. Specifically, compounds like these demonstrated promising activity in the MES and scPTZ animal models, indicating potential as leads for further investigation in anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Photodynamic Therapy for Cancer
Research involving a new zinc phthalocyanine substituted with derivatives similar to this compound showed significant potential in photodynamic therapy for cancer treatment. The study highlighted its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are structurally related to this compound. These compounds showed significant antimicrobial activity, suggesting potential for development in antimicrobial therapies (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to this compound have been evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives demonstrated potent activity, indicating potential for development into anticancer agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Thromboxane A2 Receptor Antagonists
A series of 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives, similar to the compound , were synthesized and evaluated for their effect as thromboxane A2 receptor antagonists. They showed promising activity in inhibiting platelet aggregation in rabbit models, indicating potential applications in cardiovascular therapies (Sato, Kawashima, Goto, Yamane, Chiba, Jinno, Satake, Imanishi, & Iwata, 1994).
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S2/c1-13(2)14-4-7-16(8-5-14)26(22,23)21-10-11-25-19(21)17-12-15(20)6-9-18(17)24-3/h4-9,12-13,19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRBSOZZWOINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

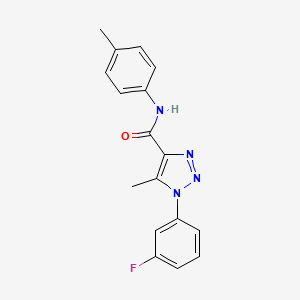

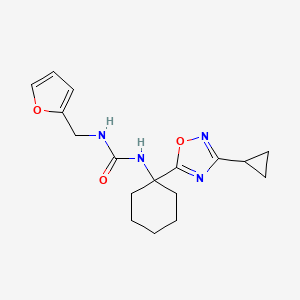
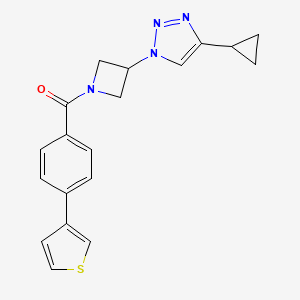
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2611340.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)
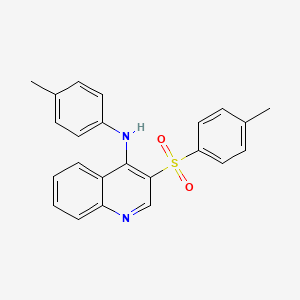
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![2-(3-Chloro-2-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}phenoxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2611347.png)
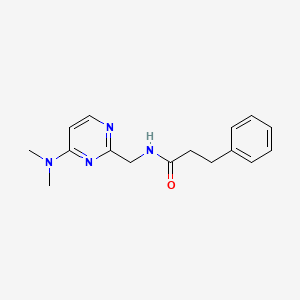
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2611350.png)
